molecular formula C8H17Cl2N B1460003 4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride CAS No. 1803583-62-1

4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride

Cat. No.: B1460003
CAS No.: 1803583-62-1
M. Wt: 198.13 g/mol
InChI Key: PNQJKMIMYBNTNY-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a chloromethyl group attached to the piperidine ring, which is further substituted with two methyl groups. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride typically involves the chloromethylation of 1,4-dimethylpiperidine. The reaction is carried out using chloromethylating agents such as formaldehyde and hydrochloric acid. The process involves the following steps:

    Formation of Chloromethylating Agent: Formaldehyde reacts with hydrochloric acid to form chloromethyl ether.

    Chloromethylation Reaction: 1,4-dimethylpiperidine is treated with the chloromethyl ether in the presence of a catalyst, usually zinc chloride, to introduce the chloromethyl group.

The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted piperidines with various functional groups.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include reduced piperidines with methyl or other alkyl groups.

Scientific Research Applications

4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the piperidine ring.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
  • 4-(Chloromethyl)pyridine hydrochloride
  • 4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride

Uniqueness

4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different balance of steric and electronic effects, making it suitable for specific synthetic applications and research purposes.

Properties

IUPAC Name

4-(chloromethyl)-1,4-dimethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN.ClH/c1-8(7-9)3-5-10(2)6-4-8;/h3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQJKMIMYBNTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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